3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole scaffold. The reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and triazolopyrazines. These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .
Biological Activity
The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- Functional Groups :
- Triazole ring
- Thiadiazole ring
- Piperidine moiety
- Methylsulfonyl group
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance, a study conducted by the National Cancer Institute evaluated various derivatives against 60 cancer cell lines. The results indicated that compounds similar to the one showed potent antitumor activity across several types of cancer, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MDA-MB-468 (Breast) | 0.25 | High antitumor activity |
A549 (Lung) | 0.30 | Moderate antitumor activity |
HCT116 (Colon) | 0.45 | Moderate antitumor activity |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. In vitro studies indicate that certain derivatives display IC50 values in the low micromolar range, suggesting promising therapeutic potential for treating depression and other related disorders .
Enzyme | IC50 (µM) | Type |
---|---|---|
MAO-A | 0.060 | Potent inhibitor |
MAO-B | 0.120 | Moderate inhibitor |
Antimicrobial Activity
The antimicrobial properties of triazolo-thiadiazoles have also been explored. Compounds within this class have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
- Antitumor Efficacy in Preclinical Models
- MAO Inhibition and Neuroprotection
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-12(25-14-8-4-3-5-9-14)16-20-22-15(18-19-17(22)26-16)13-7-6-10-21(11-13)27(2,23)24/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
InChI Key |
RNQNGAGLXPWSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3CCCN(C3)S(=O)(=O)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
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